NVP-ACC789 is classified as a small molecule drug that targets receptor tyrosine kinases, specifically the vascular endothelial growth factor receptor. This classification places it within the broader category of anti-cancer agents, particularly those that function as angiogenesis inhibitors. Its mechanism of action involves blocking the phosphorylation of the receptor, thereby inhibiting downstream signaling pathways that lead to angiogenesis .
The synthesis of NVP-ACC789 involves several key steps that typically include:
While specific reaction conditions (such as temperature, pressure, and solvents) are not detailed in the sources, typical parameters for similar compounds might involve reactions conducted under controlled temperatures (e.g., 50-100°C) and using polar aprotic solvents to facilitate reaction efficiency .
The molecular structure of NVP-ACC789 can be described using its chemical formula and structural representation. The compound features a complex arrangement of carbon, nitrogen, oxygen, and hydrogen atoms, which contribute to its biological activity.
The three-dimensional structure can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy to determine precise bond angles and distances, which are critical for understanding its interaction with biological targets .
NVP-ACC789 undergoes several notable chemical reactions:
These reactions highlight the compound's potential utility in therapeutic contexts where angiogenesis plays a critical role .
The mechanism of action for NVP-ACC789 primarily involves:
Detailed studies have shown that this mechanism is effective across various cancer types where VEGF signaling is upregulated .
NVP-ACC789 exhibits several important physical and chemical properties:
These properties are crucial for determining formulation strategies in pharmaceutical applications .
NVP-ACC789 has significant implications in scientific research and clinical applications:
The ongoing research into NVP-ACC789 highlights its promise as a targeted therapy in oncology, particularly in scenarios where traditional therapies may be less effective due to resistance mechanisms related to angiogenesis .
First-generation VEGFR TKIs (e.g., sorafenib, sunitinib), approved in the mid-2000s, demonstrated proof-of-concept but suffered from off-target toxicity and modest efficacy due to their multi-kinase inhibition profiles. As reviewed by Rev Recent Clin Trials (2007), these early compounds "incorporated the use of angiogenesis inhibitors, either as single agents or in combination with cytotoxic chemotherapy" but faced challenges in optimizing efficacy-toxicity ratios [1]. Second-generation inhibitors (e.g., axitinib) improved selectivity but still exhibited pharmacokinetic limitations and acquired resistance mechanisms, such as upregulation of alternative proangiogenic pathways (FGFR, PDGFR) [5] [10]. This historical progression established the need for agents with enhanced selectivity, optimized drug-like properties, and mechanisms to overcome resistance—setting the stage for next-generation compounds like NVP-ACC789.
Table 1: Evolution of VEGFR-Targeted Small Molecule Inhibitors
Generation | Examples | Primary Targets | Key Limitations |
---|---|---|---|
First (2005-2010) | Sorafenib, Sunitinib | VEGFR, PDGFR, RAF, KIT, FLT3 | Broad kinase inhibition causing off-target toxicities (e.g., hand-foot syndrome, hypertension); moderate potency |
Second (2010-2018) | Axitinib, Pazopanib | VEGFR-1/2/3, PDGFR, c-KIT | Narrow therapeutic windows; susceptibility to resistance via alternative pathways (FGF, Ang/Tie2) |
Third (2018-Present) | NVP-ACC789, Fruquintinib | VEGFR-2 dominant with tuned multi-kinase profiles | Designed for resistance mitigation; optimized pharmacokinetics |
A key innovation in NVP-ACC789 is its Type II binding mode, characterized by interaction with the DFG-out conformation of VEGFR-2. Unlike Type I inhibitors (e.g., sunitinib) that bind the active kinase conformation, Type II inhibitors stabilize the inactive state through occupation of a hydrophobic allosteric pocket adjacent to the ATP site. This confers several advantages: 1) Higher selectivity due to greater structural diversity in inactive kinase conformations; 2) Reduced susceptibility to resistance mutations in the gatekeeper residue (e.g., V916L); and 3) Prolonged target engagement, as evidenced by cellular thermal shift assays (CETSA®) showing sustained VEGFR-2 stabilization ex vivo [3] [4]. NVP-ACC789 also exhibits balanced inhibition of VEGFR-1 (IC50 = 3.2 nM) and VEGFR-3 (IC50 = 5.7 nM), potentially blocking compensatory signaling through these receptors upon VEGFR-2 suppression [5].
Table 2: NVP-ACC789 Kinase Selectivity Profile (Top 20 Kinases)
Kinase | IC50 (nM) | Kinase Family | Clinical Relevance to Angiogenesis |
---|---|---|---|
VEGFR-2 (KDR) | 0.8 | VEGFR | Primary antiangiogenic target |
VEGFR-1 (Flt-1) | 3.2 | VEGFR | Placental growth factor (PlGF) signaling |
VEGFR-3 (Flt-4) | 5.7 | VEGFR | Lymphangiogenesis regulation |
PDGFR-β | 12.4 | PDGFR | Pericyte recruitment and vessel maturation |
c-KIT | 18.9 | SCFR | Stem cell factor pathway modulation |
RET | 35.7 | RTK | Tumor angiogenesis in thyroid cancer |
FGFR-1 | >1000 | FGFR | Resistance pathway (not inhibited) |
NVP-ACC789 exemplifies the third-generation antiangiogenic agents characterized by "tuned polypharmacology"—strategic inhibition of a limited kinase set beyond VEGFR-2 (e.g., PDGFR-β, c-KIT) to block compensatory resistance mechanisms. As highlighted in Frontiers in Pharmacology (2023), VEGF pathway inhibitors now aim to address "redundancy in VEGF signaling" and "alternative models of angiogenesis" such as vessel co-option and vasculogenic mimicry [5] [10]. By including PDGFR-β inhibition (IC50 = 12.4 nM), NVP-ACC789 disrupts pericyte-mediated vessel stabilization, a key resistance mechanism to pure VEGFR-2 inhibitors. This is critical because pericytes secrete pro-survival signals (e.g., Ang-1) that protect endothelial cells from VEGF withdrawal [10].
The compound also embodies the shift toward rational combination strategies with immuno-oncology agents. Preclinical models demonstrate that NVP-ACC789 normalizes tumor vasculature (reducing hypoxia and interstitial fluid pressure) and decreases immunosuppressive cell populations (TAMs, MDSCs), thereby enhancing T-cell infiltration—a effect synergistic with immune checkpoint blockers [5] [10]. This aligns with the Biomarker Research (2025) observation that "the combination of anti-angiogenesis drugs and immunotherapy exhibits a synergistic effect" [10].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7